Chemical structure analysis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide
Chemical structure analysis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide
Structural Dynamics, Synthetic Pathways, and Analytical Protocols
Executive Summary & Structural Disambiguation
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide represents a critical structural probe in the study of Carbonic Anhydrase Inhibitors (CAIs). While structurally homologous to the clinical standard Acetazolamide , this molecule possesses two distinct modifications that drastically alter its pharmacodynamics and spectral signature: the deacetylation of the C5-amine and the methylation of the sulfonamide nitrogen.
Structural Definition
To ensure analytical precision, the structure is defined as follows:
-
Core Scaffold: 1,3,4-Thiadiazole ring.[1][2][3][4][5][6][7][8][9]
-
Position 2:
-methylsulfonamido group ( ). -
Position 5: Free primary amine (
).
Note on Nomenclature: This compound is distinct from Methazolamide (
Electronic Properties & Biological Implications
The methylation of the sulfonamide nitrogen is the defining feature of this molecule, serving as a "negative control" or "steric probe" in biological assays.
The "Methyl Block" Mechanism
Primary sulfonamides (
-
Primary Sulfonamide: Forms a strong tetrahedral intermediate with Zn(II), displacing the catalytic water molecule.
-
Secondary Sulfonamide (Target Molecule): The introduction of the
-methyl group creates steric hindrance. While the proton is still acidic enough for removal ( ), the bulky methyl group clashes with the hydrophobic pocket (Val121, Leu198 residues in hCA II) and prevents the optimal geometry required for Zinc coordination.
Research Insight: Consequently, this molecule typically exhibits
Graphviz Diagram: Mechanism of Action Comparison
The following diagram illustrates the structural divergence in binding potential.
Figure 1: Mechanistic divergence between primary sulfonamides and the N-methylated target, highlighting the steric blockade of Zinc coordination.
Synthetic Pathway & Optimization
The synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide requires careful control of pH and temperature to prevent ring decomposition or over-methylation.
Protocol: Oxidative Chlorination Route
This is the preferred industrial route due to higher yields compared to direct chlorosulfonation.
-
Starting Material: 5-amino-1,3,4-thiadiazole-2-thiol.[2]
-
Step 1: Chlorination: Bubbling chlorine gas (
) through an aqueous acetic acid suspension of the thiol at . This generates the sulfonyl chloride intermediate in situ. -
Step 2: Amination: Immediate reaction with aqueous methylamine (
).
Critical Control Point: The sulfonyl chloride intermediate is unstable. The methylamine must be added immediately and at low temperature (
Figure 2: Synthetic workflow emphasizing the kinetic competition between amination and hydrolysis.
Analytical Characterization Protocols
Accurate identification requires distinguishing the
A. Nuclear Magnetic Resonance (NMR)
Solvent selection is critical. DMSO-
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| 7.50 – 7.80 | Singlet (Broad) | Exchangeable. Broadening indicates H-bonding. | ||
| 7.90 – 8.10 | Quartet (Broad) | Coupled to methyl protons ( | ||
| 2.55 – 2.65 | Doublet | Distinctive doublet confirming | ||
| ~29.5 | Singlet | Upfield shift confirms aliphatic methyl. | ||
| ~158.0 | Singlet | Carbon attached to Sulfonamide. | ||
| ~172.0 | Singlet | Carbon attached to Amine. |
Expert Tip: If the methyl signal appears as a singlet in the proton spectrum, check if the
B. Infrared Spectroscopy (FT-IR)[10][11]
-
3350 - 3450 cm
: Primary amine ( ) stretching (doublet). -
3250 cm
: Secondary sulfonamide ( ) stretch. -
1340 cm
(asymmetric) & 1160 cm (symmetric): Sulfonyl ( ) bands. Note: These are diagnostic. A shift to lower frequency compared to primary sulfonamides is often observed due to the electron-donating methyl group.
C. Mass Spectrometry (ESI-MS)
-
Molecular Ion:
Da (Calculated for ). -
Fragmentation:
-
Loss of
(64 Da). -
Loss of
(31 Da) is a characteristic pathway for N-methyl sulfonamides, distinguishing them from primary sulfonamides which lose (17 Da).
-
Quality Control: Purity Profiling
Due to the amphoteric nature of the aminothiadiazole moiety, standard silica chromatography often leads to tailing.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 5
m. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Acidic pH is crucial to keep the amine protonated and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 265 nm (Thiadiazole
).
Self-Validating Check: The retention time of the N-methyl derivative should be longer than the parent primary sulfonamide due to the increased lipophilicity of the methyl group.
References
-
Supuran, C. T. (2016).[10][11] Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032.
- Maren, T. H. (1995). The relations between inhibition of carbonic anhydrase and physiological function. Physiological Reviews.
-
Kaya, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
PubChem Compound Summary. (2024). 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[6][7][12][13][14] National Center for Biotechnology Information.
-
Grover, G., et al. (1998). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Ocular Pharmacology and Therapeutics. (Discusses N-methyl competitive inhibition).[15][16]
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